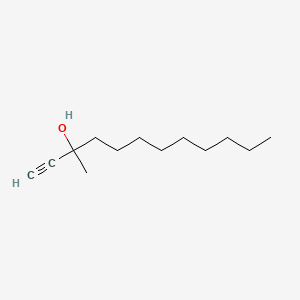

3-Methyl-1-dodecyn-3-OL

Description

Significance of Acetylenic Alcohols in Advanced Organic Synthesis

Acetylenic alcohols are foundational building blocks in modern organic synthesis. upi.eduresearchgate.net Their importance stems from the versatile reactivity of their functional groups, which allows for a wide array of chemical modifications and the construction of complex molecular architectures. upi.eduresearchgate.net These compounds serve as crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals. upi.eduresearchgate.netin-academy.uz

The broad applicability of acetylenic alcohols extends across numerous industries:

Coatings and Paints: They act as surfactants, enhancing surface properties such as leveling, gloss, and anti-foaming characteristics, which leads to smoother and more durable finishes. fcad.com

Corrosion Inhibition: Acetylenic alcohols are effective corrosion inhibitors, forming protective layers on metal surfaces to prevent oxidation, particularly in harsh industrial environments. fcad.comresearchgate.net

Catalyst Inhibition: In fine chemical and pharmaceutical manufacturing, they are used to precisely control reactions by inhibiting precious metal catalysts. fcad.com

Industrial Applications: Their utility is also found in the oil and gas, rubber-technical, and textile industries for the creation of high-quality preparations. in-academy.uz

The synthesis of acetylenic alcohols is a fundamental reaction in organic chemistry, most commonly achieved through the nucleophilic addition of a terminal alkyne to a carbonyl compound, such as an aldehyde or ketone. upi.edu Research continues to focus on developing more efficient and selective catalytic systems for these transformations. upi.edu

Overview of 3-Methyl-1-dodecyn-3-OL's Role in Modern Chemical Science

This compound, with the chemical formula C₁₃H₂₄O, is a specific tertiary acetylenic alcohol that serves as a key intermediate in organic synthesis. alfa-chemical.comnih.gov It is primarily used in laboratory research and development and in pharmaceutical and chemical production processes to construct more complex molecules. alfa-chemical.comsmolecule.com

The synthesis of this compound can be achieved through the reaction of methyl nonyl ketone with acetylene (B1199291). chemsrc.comdgunionchem.com In material science, it is utilized in the production of specialty chemicals. smolecule.com A notable application is as a high-efficiency inhibitor for platinum vulcanizers, and it is also used in liquid silicone glue and silicone inks. smolecule.comdgunionchem.com

Below are the key chemical and physical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₁₃H₂₄O | nih.govguidechem.com |

| Molecular Weight | 196.33 g/mol | nih.govalfa-chemistry.com |

| IUPAC Name | 3-methyldodec-1-yn-3-ol | nih.govalfa-chemistry.com |

| CAS Number | 24424-78-0 | nih.govalfa-chemistry.com |

| Boiling Point | 119-120°C / 7mmHg | dgunionchem.com |

| Refractive Index | 1.447 | dgunionchem.com |

| Topological Polar Surface Area | 20.2 Ų | nih.govguidechem.com |

| XLogP3-AA | 4.4 | nih.govalfa-chemistry.com |

This table is interactive. Click on the headers to sort.

Historical Development of Research on Dodecynol Derivatives

The foundation for the synthesis of acetylenic alcohols was laid in 1900 by the Russian academician A.E. Favorsky, who studied the reactions of acetylene derivatives with carbonyl compounds. neliti.com This pioneering work opened the door for the synthesis of a wide range of acetylenic alcohols and glycols. neliti.com Since then, significant research has been dedicated to advancing the synthesis methods for these valuable compounds.

In recent years, the focus has been on the development of novel catalytic systems to enhance the efficiency and selectivity of acetylenic alcohol synthesis. upi.edu Researchers have explored various catalysts, including ProPhenol/Me₂Zn and Zn(OTf)₂/TBAF•3H₂O, to optimize reaction conditions and yields. in-academy.uz The study of reaction parameters such as temperature and solvent choice has been crucial, with polar aprotic solvents like tetrahydrofuran (B95107) (THF) often proving optimal for enhancing reaction rates. upi.edu

Research on dodecynol derivatives is not limited to their synthesis. For instance, studies on the hydrogenation of dodecanoic acid over iridium-based catalysts to produce dodecanol (B89629) highlight the continued scientific interest in the C12 carbon chain. mdpi.com Furthermore, while acetylenic alcohols have long been recognized as effective corrosion inhibitors, there is ongoing research to find new derivatives that are less toxic while maintaining high efficiency. researchgate.net This continuous evolution of research underscores the enduring importance of dodecynol derivatives in chemistry.

Structure

3D Structure

Properties

IUPAC Name |

3-methyldodec-1-yn-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24O/c1-4-6-7-8-9-10-11-12-13(3,14)5-2/h2,14H,4,6-12H2,1,3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INASARODRJUTTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(C)(C#C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50619904 | |

| Record name | 3-Methyldodec-1-yn-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50619904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24424-78-0 | |

| Record name | 3-Methyldodec-1-yn-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50619904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 24424-78-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Mechanistic Investigations of 3 Methyl 1 Dodecyn 3 Ol

Catalytic Hydrogenation and Selective Reduction Pathways

Catalytic hydrogenation is a fundamental process for the reduction of unsaturated compounds like 3-Methyl-1-dodecyn-3-ol. wikipedia.org The primary goal in the hydrogenation of acetylenic alcohols is often the selective reduction of the triple bond to a double bond, yielding the corresponding alkenol, or further to a single bond to produce the saturated alkanol. The selectivity and efficiency of this process are highly dependent on the catalyst, support, and reaction conditions.

Production of Alkenols from Acetylenic Alcohols

The selective hydrogenation of acetylenic alcohols to their olefinic counterparts is a critical transformation in fine organic synthesis, providing intermediates for vitamins, pharmaceuticals, and pheromones. researchgate.net For instance, the hydrogenation of 3-methyl-1-pentyn-3-ol (B165628) is an industrially significant step in vitamin synthesis. nih.gov The desired product of the partial hydrogenation of this compound is 3-methyl-1-dodecen-3-ol. Further hydrogenation leads to the formation of the saturated alcohol, 3-methyl-3-dodecanol.

The process involves the adsorption of the alkyne and hydrogen onto the catalyst surface. libguides.com Hydrogen atoms are then added in a stepwise manner, first forming the alkene, which can then desorb or undergo further hydrogenation to the alkane. wikipedia.orglibguides.com

Role of Polymer-Stabilized Palladium Nanocatalysts

To enhance selectivity and catalyst stability, polymer-stabilized palladium nanocatalysts have been extensively investigated. Polymers such as hypercrosslinked polystyrene (HPS), polyvinylpyrrolidone (B124986) (PVP), polyethylene (B3416737) glycol (PEG), and pectin (B1162225) are used to stabilize palladium nanoparticles, preventing their agglomeration and leaching. researchgate.netresearchgate.netmdpi.com

These polymer-stabilized catalysts have demonstrated high activity and selectivity in the hydrogenation of acetylenic alcohols under mild conditions. researchgate.netresearchgate.net For example, a Pd-PVP/ZnO catalyst showed high selectivity (98%) for the corresponding alkenol in the hydrogenation of 3,7,11-trimethyldodecyn-1-ol-3. mdpi.com The polymer matrix is thought to not only stabilize the nanoparticles but also to improve the accessibility of the active sites to the substrate. mdpi.com The use of polymers like polyethylene glycol and pectin on a ZnO support has been shown to produce palladium nanoparticles of 1-4 nm in diameter, which exhibit enhanced catalytic activity and selectivity. researchgate.net

| Catalyst System | Support | Stabilizing Polymer | Key Findings | Reference |

|---|---|---|---|---|

| Palladium Nanoparticles | Hypercrosslinked Polystyrene (HPS) | None (HPS acts as support and stabilizer) | Showed high activity and selectivity, though some deactivation was observed upon recycling. researchgate.net | researchgate.net |

| Palladium | ZnO | Polyvinylpyrrolidone (PVP) | Achieved 98% selectivity to the C15-alkenol with high activity and stability. mdpi.com | mdpi.com |

| Palladium | ZnO | Polyethylene Glycol (PEG) or Pectin | Formed 1-4 nm Pd nanoparticles with enhanced activity and selectivity. researchgate.net | researchgate.net |

Kinetic and Thermodynamic Studies of Hydrogenation

Kinetic studies of the hydrogenation of acetylenic alcohols reveal important details about the reaction mechanism. The reaction rate is influenced by factors such as catalyst loading, hydrogen pressure, and temperature. researchgate.net For example, the hydrogenation of 3,7,11-trimethyl-1-dodecyn-3-ol (B156947) on a 1% Pd-PC/ZnO catalyst was studied under atmospheric pressure and 40 °C. researchgate.net

Cross-Coupling Reactions Involving this compound Scaffolds

The carbon-carbon triple bond in this compound and its derivatives is a versatile functional group for constructing more complex molecular architectures through cross-coupling reactions. These reactions, often catalyzed by transition metals like palladium and nickel, enable the formation of new carbon-carbon bonds.

Suzuki-Miyaura Coupling Strategies for C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds between an organoboron compound and an organic halide or triflate, catalyzed by a palladium complex. libretexts.org While direct coupling of the C-H bond of a terminal alkyne like this compound is possible under certain conditions, more commonly, the alkyne is first converted to a more reactive species. For instance, borylated derivatives of alkynes can be used in Suzuki-Miyaura couplings. beilstein-journals.org

The reaction generally proceeds via a catalytic cycle involving oxidative addition of the organic halide to the Pd(0) catalyst, transmetalation of the organoboron compound, and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org The choice of base, solvent, and ligands is critical for the success of the reaction. libretexts.org

Palladium- and Nickel-Catalyzed Functionalizations

Both palladium and nickel are widely used to catalyze the functionalization of alkyne-containing molecules. chinesechemsoc.orgsioc-journal.cn Palladium catalysts are effective for a wide range of C-H functionalization reactions, often directed by a functional group within the substrate. rsc.orgnih.govrsc.org

Nickel catalysts have emerged as a cost-effective and highly reactive alternative to palladium for many cross-coupling reactions. sioc-journal.cn They are particularly effective in coupling reactions involving less reactive electrophiles like aryl chlorides and can be used for the cross-coupling of alcohol derivatives. chinesechemsoc.orgsioc-journal.cnnih.gov Nickel-catalyzed reactions can proceed through various oxidation states of nickel, allowing for a broad scope of transformations, including the coupling of propargylic alcohol derivatives. mit.edu

| Catalyst Metal | Typical Substrates | Key Advantages | Relevant Reaction Types | Reference |

|---|---|---|---|---|

| Palladium | Aryl/vinyl halides/triflates, organoboron compounds | Well-established, high functional group tolerance, broad scope. | Suzuki-Miyaura coupling, C-H functionalization. libretexts.orgrsc.org | libretexts.orgrsc.org |

| Nickel | Aryl/vinyl halides (including chlorides), alcohol derivatives, organozinc reagents. | Lower cost, can activate less reactive electrophiles, unique reactivity. | Suzuki-Miyaura coupling, Negishi coupling, coupling of alcohol derivatives. chinesechemsoc.orgsioc-journal.cnnih.govmit.edu | chinesechemsoc.orgsioc-journal.cnnih.govmit.edu |

Chemo- and Regioselectivity in Cross-Coupling Processes

Cross-coupling reactions are fundamental transformations in organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds. In the context of this compound, a tertiary propargyl alcohol, the chemo- and regioselectivity of these processes are of significant interest. The presence of both a terminal alkyne and a hydroxyl group offers multiple reaction sites, making selective functionalization a key challenge.

The Sonogashira coupling, a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, is a prominent reaction for molecules like this compound. libretexts.orgorganic-chemistry.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst. libretexts.orgmdpi.com The chemoselectivity of the Sonogashira coupling generally favors the reaction at the terminal alkyne C-H bond, leaving the hydroxyl group intact under standard conditions. This is because the mechanism involves the formation of a copper acetylide intermediate, which then undergoes transmetalation to the palladium center. libretexts.org

The regioselectivity of cross-coupling reactions involving unsymmetrical alkynes is a critical aspect. For terminal alkynes like this compound, the reaction overwhelmingly occurs at the terminal sp-hybridized carbon, leading to the formation of a new carbon-carbon bond at that position. This high regioselectivity is a hallmark of the Sonogashira reaction. libretexts.org

Recent advancements have focused on developing more sustainable and efficient catalytic systems for Sonogashira couplings. This includes the use of heterogeneous catalysts, such as palladium anchored on mesoporous silica (B1680970) (MCM-41), which can be recycled and reused. mdpi.com Additionally, efforts have been made to perform these couplings under milder, copper-free conditions to avoid the formation of undesirable alkyne homocoupling byproducts (Glaser coupling). organic-chemistry.org

While the Sonogashira reaction is the most studied cross-coupling for this class of compounds, other cross-coupling methodologies could potentially be applied. However, the inherent reactivity of the terminal alkyne generally dictates the course of the reaction, making it the primary site for functionalization. The development of catalytic systems that could selectively activate the C-O bond of the tertiary alcohol for cross-coupling in the presence of the alkyne remains a significant synthetic challenge.

Table 1: Representative Sonogashira Coupling Reaction with an Alkynol

| Entry | Aryl Halide | Alkynol | Catalyst System | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 1 | 4-Iodotoluene | 2-Methyl-3-butyn-2-ol | Pd(PPh₃)₄/CuI | 4-(3-Hydroxy-3-methylbut-1-yn-1-yl)toluene | Good to Excellent | mdpi.com |

| 2 | Aryl Iodides | 2-Methyl-3-butyn-2-ol | NS-MCM-41-Pd/CuI/PPh₃ | Corresponding coupled products | Good to Excellent | mdpi.com |

| 3 | Deactivated Bromides | 2-Methyl-3-butyn-2-ol | NS-MCM-41-Pd/CuI/PPh₃ | Corresponding coupled products | Lower | mdpi.com |

This table is illustrative and based on reactions with a similar alkynol, 2-methyl-3-butyn-2-ol, as specific yield data for this compound was not available in the searched literature.

Rearrangement Reactions and Isomerization Studies

Propargyl alcohols, including this compound, are known to undergo a variety of rearrangement reactions, most notably the Meyer-Schuster rearrangement. wikipedia.org This acid-catalyzed reaction converts secondary and tertiary propargyl alcohols into α,β-unsaturated ketones or aldehydes. wikipedia.orgorganicreactions.org For a tertiary alcohol like this compound, the Meyer-Schuster rearrangement would be expected to yield an α,β-unsaturated ketone.

The mechanism of the Meyer-Schuster rearrangement involves the protonation of the hydroxyl group, followed by its elimination to form a vinyl cation. A subsequent 1,3-shift of the hydroxyl group leads to an allene (B1206475) intermediate, which then tautomerizes to the final α,β-unsaturated carbonyl compound. wikipedia.org The reaction conditions, particularly the strength of the acid catalyst, can significantly influence the outcome and may lead to competing reactions, such as the Rupe rearrangement, which also produces α,β-unsaturated ketones but through a different mechanistic pathway involving an enyne intermediate. wikipedia.org Modern variations of the Meyer-Schuster rearrangement utilize a range of catalysts, including transition metals and Lewis acids, to achieve higher selectivity and milder reaction conditions. wikipedia.orgorganicreactions.org

Isomerization reactions of alkynes, often referred to as the "alkyne zipper" reaction, involve the migration of the triple bond along a carbon chain. mdpi.com This reaction is typically base-catalyzed, using strong bases like sodium amide in 1,3-diaminopropane (B46017) (NaAPA). mdpi.com For a molecule like this compound, such a reaction could potentially move the terminal alkyne to an internal position. However, the presence of the tertiary alcohol may complicate this transformation, and the specific application of the alkyne zipper reaction to this compound is not extensively documented in the provided search results. The hydroxyl group can direct the isomerization, and in some cases, the alkoxide formed under basic conditions can suppress racemization at nearby stereocenters. mdpi.com

Carbocation rearrangements are also a possibility, especially under strongly acidic conditions that might be used to promote other transformations. libretexts.org The formation of a carbocation, for instance, by protonation and loss of the hydroxyl group, could lead to hydride or alkyl shifts to form a more stable carbocationic intermediate before subsequent reaction. libretexts.orgmsu.edu

Table 2: Common Rearrangement Reactions of Propargyl Alcohols

| Rearrangement Type | Starting Material | Product Type | Key Intermediate | Catalyst/Conditions | Reference |

|---|---|---|---|---|---|

| Meyer-Schuster | Tertiary Propargyl Alcohol | α,β-Unsaturated Ketone | Allenol | Acid (e.g., H₂SO₄, PTSA), Transition Metals | wikipedia.orgorganicreactions.org |

| Rupe | Tertiary Propargyl Alcohol | α,β-Unsaturated Ketone | Enyne | Strong Acid | wikipedia.org |

| Alkyne Zipper | Internal Alkyne | Terminal Alkyne (or other internal isomer) | Acetylide Anion | Strong Base (e.g., NaAPA) | mdpi.com |

Radical Processes and Hydrofunctionalization Reactions

The carbon-carbon triple bond in this compound is susceptible to attack by radical species, leading to a variety of functionalized products. These radical processes often proceed via a chain mechanism involving initiation, propagation, and termination steps.

Hydrofluoroalkylation of alkynes is a valuable transformation that introduces a fluoroalkyl group and a hydrogen atom across the triple bond. An efficient method for this reaction involves a nickel-catalyzed, iron-mediated process. rsc.org This reaction proceeds through a radical pathway and can exhibit high stereoselectivity, often favoring the formation of (Z)-alkenes. rsc.org

The proposed mechanism for this type of reaction suggests that a fluoroalkyl radical is first generated. This radical then adds to the alkyne, creating a vinyl radical intermediate. Subsequent hydrogen atom transfer (HAT) quenches this radical to afford the hydrofluoroalkylated alkene product. The stereochemical outcome is often controlled by the approach of the radical and the subsequent HAT step. These reactions typically show broad substrate scope and good functional group tolerance. rsc.org The use of inexpensive and earth-abundant metals like nickel and iron makes these methods synthetically attractive. rsc.org

While the specific application to this compound is not detailed, the general methodology is applicable to a wide range of alkynes. The presence of the hydroxyl group in this compound would need to be considered, as it could potentially interact with the catalyst or reagents.

Other radical hydrofunctionalization reactions of alkynes have also been developed. For example, cobalt-catalyzed hydrofunctionalization reactions can proceed through a metal-hydride hydrogen atom transfer (MHAT) radical process. chinesechemsoc.org These reactions can be used for hydroboration, hydrosilylation, and the addition of fluoroalkyl groups. chinesechemsoc.org The regioselectivity of these MHAT-type reactions is typically governed by the stability of the resulting carbon-centered radical, often leading to Markovnikov adducts. chinesechemsoc.org

Table 3: Nickel-Catalyzed and Iron-Mediated Hydrofluoroalkylation of Alkynes

| Catalyst System | Fluoroalkyl Source | Key Features | Product Stereoselectivity | Reference |

|---|---|---|---|---|

| Nickel/Iron | Bromodifluoroacetate or Perfluoroalkyl iodide | Radical reaction pathway, broad substrate scope, good functional group tolerance | (Z)-alkenes, up to 99:1 Z/E | rsc.org |

Reactions with Small Molecules and Their Industrial Implications

This compound and related acetylenic alcohols serve as important intermediates in various industrial applications, particularly in the synthesis of fragrances, vitamins, and as inhibitors in certain polymerization processes.

One of the significant industrial applications of acetylenic alcohols is in the synthesis of larger, more complex molecules. For instance, in the total synthesis of isophytol, a precursor to synthetic vitamins E and K, a related compound, 3,7,11-trimethyl-1-dodecyn-3-ol, is a key intermediate. oecd.orgchemicalland21.comnih.gov This highlights the utility of such structures as building blocks. The terminal alkyne can be reacted with ketones or aldehydes, and the hydroxyl group can participate in or direct subsequent transformations. dgunionchem.com

In the fragrance industry, acetylenic compounds are used to synthesize various aroma chemicals. For example, rearrangement reactions of related vinyl carbinols, which can be derived from acetylenic alcohols, are employed to produce aldehydes with specific olfactory properties. google.com

Furthermore, this compound and other acetylenic alcohols can function as inhibitors in hydrosilylation reactions. google.com These reactions, often catalyzed by platinum complexes, are used to cure silicone polymers. dgunionchem.com The acetylenic alcohol acts as a temporary inhibitor, preventing premature curing at room temperature but allowing the reaction to proceed upon heating. google.com This controlled curing is crucial in the manufacturing of liquid silicone rubber, silicone glues, and inks. dgunionchem.comdgunionchem.com

The reactions of this compound with small molecules like acetylene (B1199291) are also synthetically important. Ethynylation, the addition of acetylene, is a common strategy to extend the carbon chain and introduce further functionality, as seen in the multi-step syntheses of complex natural products and vitamins. oecd.orgchemicalland21.comnih.gov

Table 4: Industrial Applications of this compound and Related Compounds

| Application Area | Role of the Compound | Example Reaction/Process | End Product/Use | Reference |

|---|---|---|---|---|

| Vitamin Synthesis | Intermediate | Ethynylation and subsequent transformations | Isophytol (for Vitamins E and K) | oecd.orgchemicalland21.comnih.gov |

| Fragrance Industry | Precursor | Rearrangement reactions | Aroma chemicals (e.g., aldehydes) | google.com |

| Polymer Chemistry | Inhibitor | Hydrosilylation | Curing of silicones (rubbers, glues, inks) | dgunionchem.comgoogle.comdgunionchem.com |

Advanced Analytical and Spectroscopic Characterization of 3 Methyl 1 Dodecyn 3 Ol

Chromatographic Separation and Identification Techniques

Chromatography is essential for isolating 3-Methyl-1-dodecyn-3-ol from complex mixtures and preparing it for detection and identification.

Gas Chromatography-Mass Spectrometry (GC-MS) is a primary technique for analyzing volatile and semi-volatile compounds like this compound. In this method, the compound is vaporized and separated from other components in a gaseous mobile phase. Subsequent analysis by mass spectrometry provides a unique fragmentation pattern, or "fingerprint," that allows for its identification.

The compound has been successfully identified in natural extracts, such as in the leaves of Vernonia amygdalina (bitter leaf), using GC-MS analysis. researchgate.netnih.gov In one such analysis, this compound was detected at a retention time of 12.548 minutes. core.ac.uk

The mass spectrum of this compound is characterized by specific mass-to-charge (m/z) ratios corresponding to the molecular ion and its fragments. As a tertiary alcohol, its molecular ion peak may be weak or absent. libretexts.org The fragmentation is predictable; cleavage of the carbon-carbon bond adjacent to the oxygen atom is a common pathway for alcohols. libretexts.org Data from the National Institute of Standards and Technology (NIST) library indicates key fragments for this compound. nih.gov

Table 1: Key GC-MS Fragmentation Peaks for this compound

| Feature | m/z Value | Significance |

|---|---|---|

| Top Peak | 69 | Represents a common and stable fragment. |

| 2nd Highest Peak | 43 | Corresponds to the loss of a propyl group or other stable fragment. |

| 3rd Highest Peak | 84 | Indicates another characteristic fragmentation pathway. |

Data sourced from NIST Mass Spectrometry Data Center. nih.gov

High-Performance Liquid Chromatography (HPLC) is a versatile technique used to separate, identify, and quantify components in a mixture. uib.no It is particularly useful for compounds that are not sufficiently volatile for GC, or for preparative purification. While specific HPLC methods dedicated solely to this compound are not extensively detailed in the reviewed literature, HPLC is a standard method for the separation of natural products and other complex organic mixtures where this compound might be present. uib.nounibo.it The technique separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase, making it suitable for isolating compounds with moderate polarity like this tertiary alcohol.

High-Resolution Mass Spectrometry (HR-MS) provides extremely accurate mass measurements, which can be used to determine the elemental formula of a compound. This precision is critical for distinguishing between compounds that may have the same nominal mass but different chemical formulas. For this compound (C₁₃H₂₄O), the computed monoisotopic mass is 196.182715385 Da. nih.gov This level of accuracy, often achieved with techniques like LC-HRMS, is invaluable in confirming the identity of the compound in complex biological or chemical samples. researchgate.net

Hyphenated analytical systems combine multiple techniques to enhance sensitivity and specificity. The combination of Headspace Solid-Phase Microextraction with GC-MS (HS-SPME-GC-MS) is used for the analysis of volatile organic compounds. researchgate.netresearchgate.net

In studies on fermented pickled tea, this compound was identified as a contributor to the tea's aroma profile using HS-SPME-GC-MS. researchgate.netnih.gov This technique isolates volatile compounds from the sample's headspace before they are introduced into the GC-MS system.

Furthermore, Ultra-Performance Liquid Chromatography-Triple Quadrupole-Tandem Mass Spectrometry (UPLC-QQQ-MS/MS) has also been employed in the analysis of pickled tea, demonstrating its utility in annotating non-volatile components in highly complex mixtures. researchgate.netnih.gov Such advanced systems are crucial for comprehensive flavor and aroma analysis, where this compound has been identified as a relevant component. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise molecular structure of organic compounds. It provides detailed information about the carbon-hydrogen framework.

Proton (¹H) and Carbon-13 (¹³C) NMR spectra reveal the chemical environment of each hydrogen and carbon atom in a molecule, respectively. The chemical shift (δ), reported in parts per million (ppm), indicates the atom's location within the structure. rsc.org

While a publicly available, fully assigned spectrum for this compound was not found, its chemical shifts can be predicted based on established principles and data from analogous structures. sigmaaldrich.comlibretexts.org The electronegative hydroxyl group causes nearby protons and carbons to have a higher chemical shift (downfield), while the electron-rich alkyne group also influences its local environment. The long nonyl alkyl chain will produce a series of overlapping signals in the upfield region of the spectra.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃

| Atom Position / Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Rationale |

|---|---|---|---|

| C-1 (≡CH) | ~2.4 | ~71 | Acetylenic proton, deshielded by the triple bond. |

| C-2 (C≡C) | - | ~87 | Acetylenic carbon attached to the quaternary carbon. |

| C-3 (C-OH) | - | ~68 | Quaternary carbon attached to the electronegative oxygen. libretexts.org |

| C-4 (-CH₂-) | ~1.6 | ~43 | Methylene group adjacent to the electron-withdrawing tertiary alcohol center. |

| C-5 to C-11 (-CH₂-)₇ | ~1.2-1.4 | ~22-32 | Overlapping signals of the long alkyl chain. libretexts.org |

| C-12 (-CH₃) | ~0.9 (triplet) | ~14 | Terminal methyl group of the long alkyl chain. libretexts.org |

| 3-Methyl (-CH₃) | ~1.5 (singlet) | ~31 | Methyl group attached to the tertiary carbon, deshielded by the adjacent hydroxyl and alkyne groups. |

| -OH | Variable (singlet) | - | The chemical shift of the hydroxyl proton is concentration and solvent dependent. |

Note: These are estimated values based on general NMR principles and data for similar functional groups. sigmaaldrich.comlibretexts.orgcarlroth.com

Two-Dimensional NMR Techniques for Connectivity

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is an indispensable tool for unambiguously determining the chemical structure of organic molecules by revealing through-bond and through-space correlations between nuclei. For this compound, techniques such as COSY, HSQC, and HMBC are pivotal in assigning proton (¹H) and carbon (¹³C) signals and establishing the connectivity of the molecule. emerypharma.comgithub.io

¹H-¹H Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically separated by two or three bonds (geminal or vicinal coupling). emerypharma.comgithub.io In the spectrum of this compound, COSY would show correlations between the protons of the long alkyl chain, for instance, between the protons on C4 and C5, and so on, helping to trace the carbon backbone.

Heteronuclear Single Quantum Coherence (HSQC): HSQC spectra correlate proton signals with the signals of directly attached carbon atoms (¹JCH coupling). emerypharma.comlibretexts.org This is crucial for assigning carbon signals based on their attached, and often more easily assigned, protons. For example, the methyl protons at C14 (a hypothetical designation for the methyl group) would show a cross-peak with the C3 carbon signal.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings between protons and carbons, typically over two or three bonds (²JCH and ³JCH). emerypharma.comlibretexts.org This technique is instrumental in connecting different spin systems that are separated by quaternary carbons or heteroatoms. In this compound, HMBC would be key in confirming the position of the methyl group and the hydroxyl group by showing correlations between the methyl protons and the carbons of the dodecynyl chain, and between the hydroxyl proton and nearby carbons.

A hypothetical summary of expected 2D NMR correlations for this compound is presented below.

| Proton(s) | COSY Correlations with Proton(s) at | HSQC Correlation with Carbon | HMBC Correlations with Carbon(s) |

| H-1 (ethynyl) | H-4 | C-1 | C-2, C-3 |

| H-4 (methylene) | H-1, H-5 | C-4 | C-2, C-3, C-5, C-6 |

| H-14 (methyl) | None | C-14 | C-2, C-3, C-4 |

| OH | None | None | C-2, C-3, C-4 |

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. soton.ac.uk For acetylenic alcohols like this compound, this technique can provide unambiguous proof of its molecular structure, including bond lengths, bond angles, and stereochemistry if a chiral center is present. soton.ac.ukresearchgate.netnih.gov

The process involves growing a single crystal of the compound, which can sometimes be challenging for oils or low-melting solids. Once a suitable crystal is obtained, it is exposed to a beam of X-rays. The diffraction pattern produced is then analyzed to generate an electron density map, from which the positions of the individual atoms can be determined. soton.ac.uk For instance, X-ray analysis of a derivative of a related chiral alcohol confirmed its absolute configuration. soton.ac.uk This level of detail is crucial for understanding intermolecular interactions in the solid state, such as hydrogen bonding involving the hydroxyl group, and for validating structures proposed by other spectroscopic methods.

Microscopic and Surface Characterization Methods for Catalysts

The synthesis of acetylenic alcohols often involves heterogeneous catalysts. nih.govmdpi.com Understanding the physical and chemical properties of these catalysts is paramount for optimizing reaction conditions and improving yields.

Transmission Electron Microscopy (TEM) for Nanoparticle Morphology

Transmission Electron Microscopy (TEM) is a powerful technique used to visualize the morphology, size, and distribution of catalyst nanoparticles. rsc.orgconicet.gov.arrsc.org In the context of reactions involving alkynes, such as hydrogenation or ethynylation, catalysts often consist of metal nanoparticles (e.g., Ni, Cu, Pd) dispersed on a support material. rsc.orgcsic.es

TEM analysis can reveal well-dispersed, spherical nanoparticles, for example, with a mean diameter of a few nanometers. rsc.orgconicet.gov.ar This information is critical because the size and shape of the nanoparticles can significantly influence the catalyst's activity and selectivity. For instance, smaller nanoparticles generally provide a higher surface area of active sites.

X-ray Photoelectron Spectroscopy (XPS) for Surface Composition

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. nih.govmdpi.comsemanticscholar.org For catalysts used in the synthesis of compounds like this compound, XPS is used to determine the oxidation states of the metal species on the catalyst surface, which are often the active sites. nih.govmdpi.comresearchgate.net

For example, in copper-based catalysts for ethynylation reactions, XPS can distinguish between Cu⁰, Cu⁺, and Cu²⁺ species. mdpi.comsemanticscholar.org It is generally considered that Cu⁺ species are the active centers in these reactions. mdpi.com XPS data can provide the binding energies of the core electrons, which are characteristic of a specific element and its oxidation state. For instance, in a study of Cu-based catalysts, peaks at specific binding energies in the Cu 2p spectrum were used to identify the presence and relative abundance of different copper species. mdpi.com

A representative table of XPS data for a hypothetical copper-based catalyst is shown below.

| Catalyst | Binding Energy (eV) of Cu 2p₃/₂ | Identified Copper Species |

| Fresh Catalyst | 932.5 | Cu⁺/Cu⁰ |

| Used Catalyst | 933.7 | Cu²⁺ |

| Promoted Catalyst | 932.6 | Primarily Cu⁺ |

Chemometric Approaches for Mixture Analysis

Chemometrics involves the use of mathematical and statistical methods to extract meaningful information from chemical data. This is particularly useful when analyzing complex mixtures where the signals of individual components may overlap.

Partial Least Squares Regression in Flavor Chemistry

Partial Least Squares (PLS) regression is a statistical method that is particularly useful for modeling the relationship between a set of predictor variables (e.g., spectral data) and a set of response variables (e.g., concentration or sensory attributes). nih.govresearchgate.net In flavor and fragrance chemistry, PLS can be used to correlate instrumental data (like GC-MS or NMR spectra) with sensory panel data or to quantify components in a complex mixture. researchgate.netresearchgate.netmdpi.com

In one study, Partial Least Squares regression analysis was used to identify the main components related to the 'acides aroma' of a particular type of tea. researchgate.net Among the compounds identified as contributing to this aroma was this compound. researchgate.net This demonstrates the power of PLS to deconvolve complex data sets and pinpoint the specific chemical compounds responsible for a particular characteristic, even when they are present in a complex matrix like tea. researchgate.net The Variable Importance in Projection (VIP) score is often used in PLS models to identify the most influential variables. A VIP score greater than 1 is typically considered significant. mdpi.com

| Compound | VIP Score | Correlation with 'Acides Aroma' |

| Linalool Oxide | > 1 | Positive |

| n-Decanoic Acid | > 1 | Positive |

| Hexanoic Acid | > 1 | Positive |

| This compound | > 1 | Positive |

| Nerolidol | > 1 | Positive |

Applications of 3 Methyl 1 Dodecyn 3 Ol in Diverse Research Fields

Role as an Intermediate in the Synthesis of Complex Molecules

As a functionalized alkyne, 3-Methyl-1-dodecyn-3-OL serves as a key precursor in the construction of more complex molecular architectures. It is frequently utilized as an organic synthesis intermediate in laboratory research and development processes. alfa-chemical.com

This compound is classified as a pharmaceutical intermediate, primarily employed in research and development and chemical production processes. alfa-chemical.comechemi.com The broader class of terminal alkynes, such as the related 1-dodecyne, are considered fundamental building blocks for creating complex acetylenic molecules within the pharmaceutical industry. jaydevchemicals.com The reactivity of the alkyne group allows for various coupling reactions, while the hydroxyl group can be used for further functionalization, making compounds like this compound valuable starting points for synthesizing novel bioactive candidates.

In the field of materials science, this compound and structurally similar compounds have specific applications. It is used as a high-efficiency inhibitor for platinum vulcanizers, liquid silicone glue, and silicone inks. dgunionchem.com This inhibitory role is crucial for controlling the curing time of silicone-based materials. Patent literature reveals that related long-chain alkynols, such as 3,7,11-trimethyl-1-dodecyn-3-ol (B156947) and 3-methyl-1-pentadecyn-3-ol, are components in compositions for manufacturing silicone elastomer articles, highlighting the importance of this chemical class in polymer science. google.com Furthermore, the foundational structure of dodecyne is a building block in the agrochemical industry, suggesting a potential application pathway for its derivatives. jaydevchemicals.com

The structure of this compound makes it a useful building block for polymers. As noted, related alkynols are incorporated into the synthesis of specialized polymers like silicone elastomers. google.com While not explicitly identified as a ring-opening polymerization (ROP) initiator itself, the development of initiators for ROP is a significant area of polymer chemistry research. cmu.eduutwente.nl The functional groups on this compound—the reactive alkyne and the hydroxyl group—provide handles for incorporation into polymer chains or for initiating polymerization, depending on the reaction mechanism. For instance, the acceleration of cationic ring-opening polymerization (CROP) can be influenced by the presence of unsaturated bonds in monomers, a principle relevant to alkyne-containing structures. researchgate.net

Investigation of Biological Activities and Pharmacological Potential

The alkynol structure is present in various natural and synthetic compounds that exhibit notable biological effects. This has prompted investigations into the pharmacological potential of molecules like this compound.

Research has shown that the alkynol functional group is a key feature in some natural products with potent anticancer activity. researchgate.net For example, the natural alkynols falcarinol (B191228) and stipudiol have demonstrated anticancer effects by targeting the ALDH2 enzyme in cancer cells through irreversible binding. researchgate.net The search for new therapeutic agents often involves the synthesis of derivatives of known bioactive molecules, and alcohol-containing structures are common targets for such modifications to enhance anticancer activity. mdpi.combenthamscience.com

In addition to anticancer potential, the alkynol framework is associated with antimicrobial properties. Studies on essential oils from various plants have identified a wide range of compounds, including those with alkynol structures, that contribute to antimicrobial and antifungal effects. jmb.or.krresearchgate.net Furthermore, synthetic glucoside derivatives featuring dodecyl chains have been shown to possess powerful antimicrobial activity against bacteria. nih.gov These findings suggest that the structural class to which this compound belongs is of significant interest in the search for new antimicrobial and anticancer agents.

This compound has been identified as a naturally occurring compound in several plant species. The COCONUT (COlleCtion of Open Natural ProdUcTs) database lists it as a natural product found in Eucommia ulmoides. naturalproducts.net Scientific analysis of plant extracts has confirmed its presence in other species as well. A study using a network pharmacology approach to investigate the properties of bitter leaf (Vernonia amygdalina Del.) identified this compound as one of its constituent compounds through GC-MS analysis. nih.gov It has also been reported as a chemical component in the essential oil of Homalomena species and was identified in the ethanolic extract of Evolvulus alsinoides. researchgate.netcoarmlc.com

Table 1: Natural Sources of this compound

| Plant Species | Common Name | Reference(s) |

|---|---|---|

| Vernonia amygdalina Del. | Bitter Leaf | nih.gov |

| Eucommia ulmoides | Hardy Rubber Tree | naturalproducts.net |

| Homalomena species | Queen of Hearts | researchgate.net |

| Evolvulus alsinoides (L.) L. | Dwarf Morning-glory | coarmlc.com |

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| 1-Dodecyne |

| 3,7,11-trimethyl-1-dodecyn-3-ol |

| This compound |

| 3-methyl-1-pentadecyn-3-ol |

| ALDH2 |

| Eugenol |

| Falcarinol |

Network Pharmacology and Target Identification in Biological Systems

Network pharmacology provides a powerful approach to understanding the complex interactions between chemical compounds and biological systems. In this context, this compound has been identified as a component in plant extracts used in therapeutic research.

A study on the anti-inflammatory and antioxidant effects of bitter leaf (Vernonia amygdalina Del.) utilized Gas Chromatography-Mass Spectrometry (GC-MS) to identify its constituent compounds. nih.gov Among the 38 compounds detected, this compound was present. nih.gov Researchers employed network pharmacology to elucidate the molecular interactions of these compounds. researchgate.net By using the SwissTargetPrediction database, they identified 404 potential protein targets for the compounds in the bitter leaf extract. nih.gov

Further analysis using the GeneCards database, with a focus on "inflammation" and "oxidation," pinpointed 500 protein candidates for each biological process. nih.gov Venn diagram analysis revealed a significant overlap, with 63 protein targets associated with inflammation and 62 with oxidative stress, indicating the extract's potential to modulate these pathways. nih.gov This methodology highlights how the presence of this compound, as part of a complex mixture, contributes to a collective therapeutic effect by interacting with multiple biological targets. nih.govresearchgate.net

Table 1: Selected Compounds Identified in Bitter Leaf Extract via GC-MS Analysis This interactive table lists some of the compounds found alongside this compound in the network pharmacology study.

| Compound Name | Retention Time (min) | Scan Number | Area (%) |

|---|---|---|---|

| Dimethylamine | 3.655 | 58 | 4.972 |

| Acetonitrile | 3.990 | 129 | 4.517 |

| 2-Heptanol, 6-amino-2- | 15.025 | 2296 | 1.139 |

| This compound | 35.647 | 6727 | 0.825 |

| Dodecanoic acid, 3-hydroxy- | 35.937 | 6785 | 0.580 |

Data sourced from a study on the anti-inflammatory and antioxidant effects of bitter leaf. nih.gov

Studies on its Function as an Inhibitor in Chemical Processes

This compound is recognized for its role as a high-efficiency inhibitor in specific chemical reactions. dgunionchem.com Acetylenic alcohols, as a class, are known to be effective inhibitors for hydrosilylation reactions catalyzed by platinum-group metals. google.com These inhibitors are crucial in industrial applications, such as for platinum vulcanizers and liquid silicone glues, where they prevent premature curing at ambient temperatures, thereby extending the pot life of the compositions. dgunionchem.comgoogle.com

The inhibitory action allows the reaction to proceed only at elevated temperatures, providing control over the curing process. google.com this compound is noted to be a more efficient inhibitor compared to other acetylenic alcohols like 1-ethynyl-cyclohexanol. dgunionchem.com This efficiency is valuable in the formulation of single-component, addition-hardenable organopolysiloxane compositions that need to remain stable during storage but crosslink rapidly upon heating. google.com

Contribution to Aroma and Flavor Chemistry Research

The distinct chemical properties of this compound also lend to its significance in the field of aroma and flavor chemistry, particularly in the analysis of fermented products.

Beyond simple identification, research has delved into the specific contribution of this compound to the sensory characteristics of food products. In the same study on pickled tea, a partial least-squares regression (PLSR) analysis was conducted to correlate volatile compounds with specific aroma attributes perceived by a sensory panel. nih.govresearchgate.net The analysis identified this compound as one of the main chemical components responsible for the 'acides aroma' (acidic aroma) of the pickled tea. nih.govresearchgate.netresearchgate.net This finding demonstrates its direct role in shaping the final sensory profile of the fermented product.

Table 2: Key Compounds Associated with 'Acides Aroma' in Pickled Tea This interactive table shows the compounds identified by PLSR analysis as contributing to the acidic aroma of pickled tea.

| Compound Name | Chemical Class |

|---|---|

| Linalool oxide | Terpenoid |

| n-Decanoic acid | Fatty Acid |

| Hexanoic acid | Fatty Acid |

| 3,7-Dimethyl-2,6-octadienoic acid | Terpenoid |

| This compound | Acetylenic Alcohol |

| Nerolidol | Sesquiterpenoid |

Data sourced from a study on the aroma and taste analysis of pickled tea. nih.gov

Computational Chemistry and Theoretical Modeling of 3 Methyl 1 Dodecyn 3 Ol

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are powerful tools for understanding the intrinsic electronic properties of a molecule, which in turn dictate its reactivity. For 3-methyl-1-dodecyn-3-ol, while specific DFT studies are not widely published, its structure allows for fundamental predictions.

The molecule features distinct functional groups: a terminal alkyne (C≡CH) and a tertiary alcohol (-OH) group. The alkyne's π-electron system and the acidic terminal proton make it a site for nucleophilic attack and deprotonation. Conversely, the oxygen atom of the hydroxyl group possesses lone pairs of electrons, rendering it a nucleophilic and hydrogen-bonding site.

Quantum calculations would typically determine key electronic parameters that quantify this reactivity. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of chemical stability and reactivity. A smaller gap suggests the molecule is more polarizable and reactive. The distribution of electron density and the molecular electrostatic potential (MEP) map would visually identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, confirming the expected reactivity at the alkyne and hydroxyl functionalities.

Table 1: Predicted Electronic Properties and Reactive Sites of this compound

| Molecular Feature | Predicted Electronic Property | Implication for Reactivity |

| Terminal Alkyne (C≡CH) | High electron density in π-orbitals. Acidic terminal proton. | Susceptible to electrophilic addition. The terminal carbon can be deprotonated to form a potent nucleophile (acetylide). |

| Tertiary Alcohol (-OH) | Electron-rich oxygen atom (lone pairs). | Acts as a nucleophile and a hydrogen bond donor. Can be protonated under acidic conditions, forming a good leaving group (H₂O). |

| Alkyl Chain (C₉H₁₉) | Non-polar, sterically bulky. | Influences solubility and conformational flexibility; may provide steric hindrance at the reactive centers. |

| Overall Molecule | Amphiphilic character. | The polar head (alkyne and alcohol) and non-polar tail (alkyl chain) suggest potential surfactant-like properties. |

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations provide a means to explore the dynamic behavior of molecules over time, offering insights into their conformational flexibility. This compound, with its long C9 alkyl chain, has significant conformational freedom due to the rotation around multiple single bonds.

MD simulations have been employed in studies of extracts from Vernonia amygdalina, which contains this compound. nih.gov In one such study, GROMACS software was used to simulate the interaction between phytochemicals and protein targets. nih.gov The protocol involved constructing a ligand-protein complex topology using the CHARMM36m force field and solvating it within a TIP3P water model. nih.gov The system was then subjected to energy minimization and equilibration before a production simulation run (e.g., 100 nanoseconds) to analyze the stability and dynamics of the binding. nih.gov

While this study focused on the compound's bound state, a similar simulation of the unbound molecule in a solvent would reveal its intrinsic conformational landscape. Such an analysis would track metrics like the root-mean-square deviation (RMSD) to assess structural stability and the radius of gyration to understand its compactness. The extensive flexibility of the nonyl tail is a key characteristic, allowing the molecule to adopt various folded or extended conformations, which is crucial for its interaction with biological membranes or binding pockets of proteins.

Table 2: Typical Parameters for Molecular Dynamics Simulation

| Parameter | Description/Example Value | Relevance |

| Software | GROMACS, NAMD, AMBER | Engines for performing the simulation calculations. |

| Force Field | CHARMM36m, AMBER, OPLS | A set of parameters that defines the potential energy of the system's particles. |

| Water Model | TIP3P, SPC/E | Explicitly models the solvent, crucial for simulating realistic biological conditions. |

| Simulation Time | 50-200 ns | The duration of the simulation, which must be long enough to sample relevant conformational changes. |

| Analysis Metrics | RMSD, RMSF, Radius of Gyration, Hydrogen Bonds | Quantify the stability, flexibility, and interactions of the molecule over time. |

Elucidation of Reaction Mechanisms through Theoretical Approaches

Theoretical chemistry offers powerful methods to elucidate the step-by-step mechanisms of chemical reactions, including the identification of transient intermediates and transition states. For this compound, several reactions are of interest. Its synthesis is typically achieved by reacting a ketone (2-undecanone) with acetylene (B1199291). dgunionchem.com

Beyond its synthesis, potential reactions include the hydrogenation of the alkyne or dehydration of the tertiary alcohol. Computational methods can model these processes by mapping the potential energy surface. For instance, the selective hydrogenation of the triple bond to a double bond (alkene) or a single bond (alkane) can be investigated. Theoretical calculations could predict the activation energy barriers for each step, helping to understand the conditions required for selectivity, which is vital in catalyst design.

Another key reaction would be the acid-catalyzed dehydration of the tertiary alcohol. This would likely proceed via a carbocation intermediate, leading to the formation of various alkene products. Theoretical approaches could map out the competing reaction pathways, determine the structure of the transition states, and calculate the activation energies to predict the most favorable products under specific conditions.

Table 3: Potential Reactions and Applicable Theoretical Methods

| Reaction Type | Description | Theoretical Approach |

| Selective Hydrogenation | C≡C → C=C or C≡C → C-C | DFT calculations to model catalyst-substrate interaction and determine activation barriers for each hydrogenation step. |

| Acid-Catalyzed Dehydration | Elimination of H₂O to form an alkene. | Calculation of the potential energy surface to identify transition states and intermediates (e.g., carbocation stability). |

| Electrophilic Addition | Addition of H-X across the triple bond. | Modeling the reaction pathway to determine regioselectivity (Markovnikov vs. anti-Markovnikov addition). |

| Acetylide Formation | Deprotonation of the terminal alkyne. | Calculation of the pKa value to predict the ease of forming the acetylide anion. |

Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data

Computational chemistry allows for the prediction of various spectroscopic properties, which can be correlated with experimental data to confirm molecular structure and understand its electronic environment. Experimental infrared (IR) spectra for this compound are available and show characteristic absorption bands. nih.gov

Theoretical calculations, typically using DFT methods, can predict vibrational frequencies. These predicted frequencies can be compared with experimental IR and Raman spectra. While predicted values are often systematically higher than experimental ones due to the harmonic approximation, they can be scaled to achieve excellent agreement. This correlation helps in assigning specific vibrational modes to the observed spectral peaks. For this compound, key vibrational modes include the O-H stretch of the alcohol, the ≡C-H stretch of the terminal alkyne, the C≡C triple bond stretch, and various C-H bending and stretching modes of the alkyl chain.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated. These predictions are highly sensitive to the molecular geometry and electronic environment around each nucleus. Comparing calculated chemical shifts with experimental data provides a rigorous test of the computed structure and offers a deeper understanding of the molecule's electronic properties.

Table 4: Comparison of Key Experimental and Expected Spectroscopic Data

| Functional Group | Spectroscopic Method | Experimental Peak (cm⁻¹) | Expected/Theoretical Correlation |

| -OH (Alcohol) | IR Spectroscopy | Broad, ~3300-3600 | Corresponds to the O-H stretching vibration. Broadness indicates hydrogen bonding. |

| ≡C-H (Alkyne) | IR Spectroscopy | Sharp, ~3300 | Corresponds to the stretching of the sp-hybridized C-H bond. |

| -C≡C- (Alkyne) | IR Spectroscopy | Weak/Medium, ~2100-2200 | Corresponds to the C≡C triple bond stretching vibration. |

| -CH₃, -CH₂- | IR Spectroscopy | ~2850-2960 | Corresponds to sp³ C-H stretching vibrations. |

Note: Experimental data is sourced from databases like PubChem, which aggregates spectra from various suppliers. nih.gov The specific peak values can vary slightly based on the experimental conditions.

In Silico Drug Design and Target Interaction Studies

In silico methods are integral to modern drug discovery, enabling the rapid screening of compounds for potential biological activity. This compound has been identified as a component of plant extracts with traditional medicinal uses, making it a candidate for such investigations. nih.gov

A network pharmacology study on Vernonia amygdalina utilized a multi-step computational approach to explore the bioactivity of its constituents. nih.gov The process began with identifying the compounds in the extract, including this compound. nih.gov Next, tools like SwissTargetPrediction were used to predict the likely protein targets for these compounds based on chemical similarity to known ligands. This step generated a list of potential targets associated with anti-inflammatory and antioxidant pathways. nih.gov

Following target prediction, molecular docking simulations were performed to predict the binding affinity and pose of the compound within the active site of a high-priority target, such as the proto-oncogene tyrosine-protein kinase Src (SRC). nih.gov Finally, MD simulations were used to assess the stability of the ligand-protein complex over time, providing a more dynamic and realistic view of the interaction. nih.gov Such studies have computationally suggested that compounds from bitter leaf, including its alcohols, could exert their effects by targeting key proteins in inflammation and oxidative stress pathways. nih.gov Another review mentioned a related compound, 3-dodecyn-2-ol, in the context of in-silico studies for antidiabetic activity, further highlighting the potential of such molecules. ijbpas.com

Table 5: Summary of In Silico Workflow for Bioactivity Screening

| Step | Computational Tool/Method | Purpose | Finding for Bitter Leaf Phytochemicals |

| 1. Target Prediction | SwissTargetPrediction, TargetNet | Identify potential protein targets of the compound. | Predicted hundreds of protein targets, with dozens overlapping with inflammation and oxidative stress pathways. nih.gov |

| 2. Molecular Docking | AutoDock, Molegro Virtual Docker | Predict binding mode and affinity (e.g., kcal/mol) of the compound to a specific target. | One compound, EPEA, showed a strong binding affinity of -7.17 kcal/mol to the SRC protein. nih.gov |

| 3. Interaction Analysis | Molecular Dynamics (MD) Simulation | Evaluate the stability and dynamics of the compound-protein complex in a simulated biological environment. | A 100 ns MD simulation confirmed a stable interaction between EPEA and SRC. nih.gov |

| 4. Pathway Analysis | STRING, KEGG Database | Understand the biological pathways in which the predicted targets are involved. | The analysis implicated the modulation of key pathways in cancer, inflammation, and oxidative stress. nih.gov |

Future Directions and Emerging Research Avenues for 3 Methyl 1 Dodecyn 3 Ol

Development of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

Future research is poised to develop more advanced catalytic systems to control the reactivity and selectivity of transformations involving 3-Methyl-1-dodecyn-3-ol. The focus lies on creating catalysts that are not only highly efficient but also economically and environmentally viable.

Hydrogenation Catalysts: The selective hydrogenation of the alkyne group in alkynols to form alkenols is a crucial transformation, yielding valuable intermediates for vitamins and fragrances. researchgate.net While traditional Lindlar-type palladium catalysts are used, future work will likely focus on nanosized silver and gold catalysts, which have shown excellent stereo- and chemoselectivity in the hydrogenation of other functionalized alkynes. rsc.org Further investigation into polymer-stabilized palladium nanoparticles on supports like zinc oxide could also yield catalysts with high selectivity (up to 98%), activity, and stability. researchgate.net

Gold-Catalyzed Cyclizations: Gold-catalyzed reactions have emerged as a powerful tool for the cycloisomerization of alkynol-based systems, allowing for the synthesis of complex heterocyclic structures like furans and pyrans under mild conditions. mdpi.com Future efforts will likely explore new gold catalysts and ligands to control the reaction pathways of this compound, enabling the creation of novel molecular architectures.

Transition Metal-Free Catalysis: To enhance sustainability, research into transition-metal-free reactions is gaining traction. For instance, cascade reactions of alkynols have been achieved using simple catalysts like potassium tert-butoxide. nih.gov Developing similar metal-free catalytic systems for this compound could provide greener and more cost-effective synthetic routes.

Flow Chemistry Systems: Continuous-flow fixed-bed microreactors offer significant advantages over batch processes, including improved mass and heat transfer, which can lead to higher selectivity and yield. rsc.org Implementing flow chemistry for the catalytic hydrogenation and other transformations of this compound could enhance process control and scalability. rsc.orgresearchgate.net

Exploration of Undiscovered Biological Activities and Therapeutic Applications

The structural motifs present in this compound suggest a potential for undiscovered biological activities. The compound's presence in natural sources and its utility as a synthetic intermediate point toward promising avenues in medicinal chemistry.

Natural Product Analysis: this compound has been identified as a component in the extract of Vernonia amygdalina (bitter leaf), a plant widely used in traditional African medicine for its anti-inflammatory and antioxidant properties. nih.govresearchgate.net This finding strongly suggests that the compound itself may possess therapeutic bioactivities, warranting further investigation into its specific pharmacological effects.

Antimicrobial and Anticancer Potential: Related alkynyl alcohols, such as 3,7,11-trimethyl-1-dodecyn-3-ol (B156947), have been studied for their potential antimicrobial properties and their ability to influence various biological pathways by interacting with enzymes or cell membranes. smolecule.com Given this precedent, future research should screen this compound and its derivatives for a broad range of biological activities, including antibacterial, antifungal, and anticancer effects.

Synthetic Building Block for Pharmaceuticals: Tertiary alcohols and alkynes are crucial building blocks in the synthesis of complex molecules, including new materials and drugs. researchgate.net The alkenols derived from the selective hydrogenation of compounds like this compound are valuable intermediates in the synthesis of vitamins and pharmaceuticals. researchgate.net Future research will likely focus on using this compound as a starting material to generate libraries of novel molecules for drug discovery programs.

Integration into Advanced Functional Materials and Nanotechnology

The alkyne functionality of this compound makes it a prime candidate for integration into advanced materials, where its rigid, linear structure can be exploited.

Polymer and Coating Applications: Alkynyl alcohols can act as inhibitors in certain chemical processes, such as controlling crosslinking rates in polymer formulations. smolecule.com This suggests a potential application for this compound in the production of specialty coatings and adhesives, where precise control over curing is required. smolecule.comdgunionchem.com

Precursors for Functional Aromatics: Aromatic alkynes are privileged structures in functional organic materials, finding use in fluorescent and electroluminescent materials, as well as organic solar cells. rsc.org this compound can serve as a precursor to these materials through reactions like the Sonogashira coupling. Future research could focus on developing efficient methods to incorporate this building block into larger polycyclic conjugated systems for novel electronic applications.

Nanomaterial Synthesis: The development of functional molecules is central to fabricating advanced nanomaterials. fun-nanotech.org The reactivity of the alkyne and alcohol groups in this compound allows for its attachment to surfaces or incorporation into larger molecular frameworks, such as metal-organic frameworks (MOFs), which have applications in catalysis, gas storage, and sensing. rsc.org

Sustainable and Scalable Production Methodologies

As the potential applications of this compound expand, the need for sustainable and scalable production methods becomes critical. Future research will be guided by the principles of green chemistry to minimize environmental impact and improve economic feasibility. pnas.orgbio-conferences.org

Atom Economy and Waste Reduction: Green chemistry emphasizes designing synthetic methods that maximize the incorporation of all reactant materials into the final product, a concept known as atom economy. acs.org Future production strategies will aim to move away from methods that use stoichiometric reagents and generate significant waste, favoring catalytic approaches instead. bio-conferences.org

Mechanochemistry: Ball-milling techniques, a form of mechanochemistry, offer a path to conduct organic transformations under solventless conditions. rsc.org Applying this to the synthesis of this compound or its derivatives, such as in mechanochemical Sonogashira couplings, could dramatically reduce solvent waste and energy consumption. rsc.org

Flow Photochemistry: Visible-light-mediated photoredox catalysis is a powerful tool for forming carbon-carbon bonds under mild conditions. The development of scalable deoxygenative alkynylation of alcohols using flow photochemistry represents a promising, practical, and efficient strategy for synthesizing alkynes like this compound and its derivatives on an industrial scale. researchgate.net

Renewable Feedstocks: A core principle of green chemistry is the use of renewable raw materials. While current synthesis typically relies on petrochemical feedstocks, future research could explore pathways to produce the ketone and acetylene (B1199291) precursors for this compound from biomass, further enhancing the sustainability of its lifecycle.

Deeper Mechanistic Understanding of Complex Transformations

A fundamental, mechanistic understanding of the reactions involving this compound is essential for optimizing existing transformations and discovering new ones.

Isomerization Reactions: The isomerization of alkynes is a powerful synthetic tool. mdpi.com For instance, palladium-catalyzed long-range isomerization can convert alkynyl alcohols into α,β-unsaturated aldehydes. acs.org Mechanistic studies, including computational investigations, have suggested that these transformations proceed through iterative migratory insertion and β-hydride elimination steps. acs.org A deeper understanding of these pathways for this compound could allow for precise control over the position of the unsaturation, leading to a wider range of synthetic products.

Radical Alkynylation: The development of visible-light-mediated radical alkynylation offers a complementary approach to traditional cross-coupling reactions. Understanding the precise mechanism, including the generation of alkyl radicals from alcohol adducts and their subsequent trapping by an alkynylation agent, is crucial for broadening the substrate scope and improving the efficiency of these reactions for tertiary alcohols like this compound. researchgate.net

Catalytic Cycles: For both metal-catalyzed and metal-free reactions, a detailed picture of the catalytic cycle is paramount. For example, in chromium-catalyzed Nozaki–Hiyama–Kishi reactions, understanding the Cr(II)/Cr(III) redox process is key to optimizing the reaction. acs.org Similarly, elucidating the role of ligands and additives in gold- or palladium-catalyzed reactions of this compound will enable the rational design of more effective catalysts. mdpi.comacs.org

Q & A

Basic Research Questions

Q. What safety protocols are critical when handling 3-Methyl-1-dodecyn-3-OL in laboratory settings?

- Methodological Answer:

- PPE Requirements: Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation of vapors .

- Emergency Procedures: Immediate flushing with water for eye/skin exposure (15+ minutes) and medical consultation for persistent symptoms .

- Waste Disposal: Segregate waste in labeled containers and collaborate with certified hazardous waste disposal services to prevent environmental release .

Q. What synthetic routes are validated for preparing this compound?

- Methodological Answer:

- One-Step Alkynylation: Utilize terminal alkynes and ketones in a protic solvent (e.g., methanol) with a base (e.g., KOH) to directly form the propargyl alcohol backbone. Monitor reaction progress via TLC .

- Catalytic Hydrogenation: For intermediates, employ Lindlar catalyst (Pd/CaCO₃ with quinoline) to selectively reduce triple bonds while preserving stereochemistry .

Q. Which spectroscopic techniques are optimal for characterizing this compound?

- Methodological Answer:

- NMR Spectroscopy: ¹H NMR to confirm hydroxyl (-OH) and methyl branching (δ 1.2–1.4 ppm); ¹³C NMR to identify sp-hybridized carbons (δ 70–100 ppm) .

- Mass Spectrometry (MS): High-resolution MS to verify molecular ion [M+H]⁺ at m/z 196.3 (calculated for C₁₃H₂₄O) .

- IR Spectroscopy: Detect O-H stretches (~3200–3600 cm⁻¹) and C≡C stretches (~2100–2260 cm⁻¹) .

Advanced Research Questions

Q. How can selectivity challenges in hydrogenation or functionalization reactions be addressed?

- Methodological Answer:

- Catalyst Tuning: Use ligand-modified palladium nanoparticles (e.g., Pd/BaSO₄ with quinoline) to suppress over-hydrogenation to alkanes .

- Solvent Effects: Polar aprotic solvents (e.g., THF) enhance reaction specificity by stabilizing transition states .

Q. How should contradictory NMR or MS data be resolved during structural validation?

- Methodological Answer:

- Purity Assessment: Perform GC-MS or HPLC to rule out impurities (e.g., unreacted alkyne precursors) .

- Isotopic Labeling: Use deuterated solvents (e.g., D₂O) to distinguish exchangeable protons (e.g., -OH) in NMR .

Q. What mechanistic insights explain 1,2-migration or allyl rearrangements in propargyl alcohol systems?

- Methodological Answer:

- Carbene Intermediates: Investigate ruthenium vinyl carbene pathways via trapping experiments or DFT calculations to map migratory aptitudes .

- Kinetic Isotope Effects (KIE): Compare reaction rates with deuterated substrates to identify rate-determining steps .

Data Contradiction Analysis Framework

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.